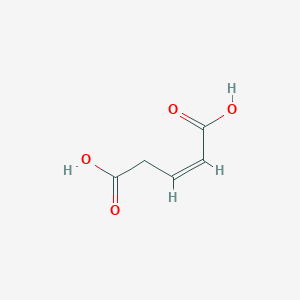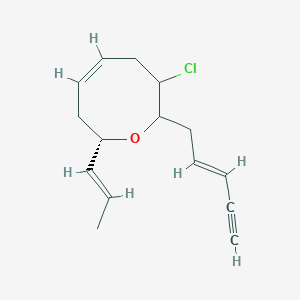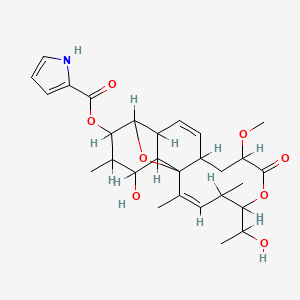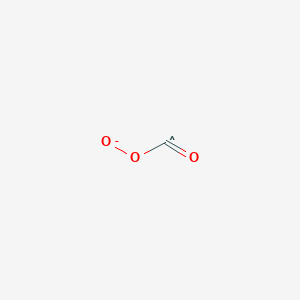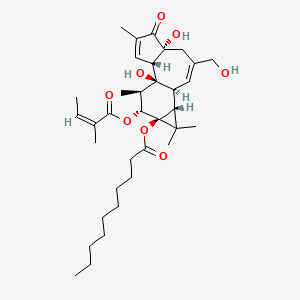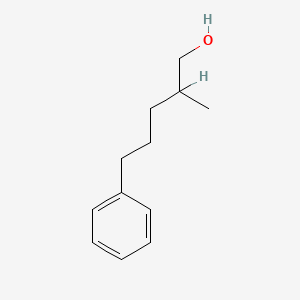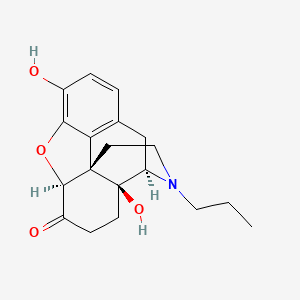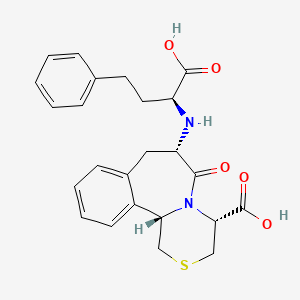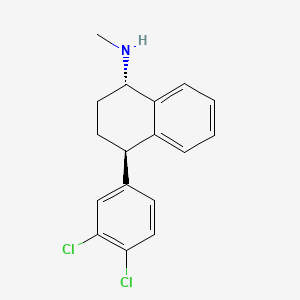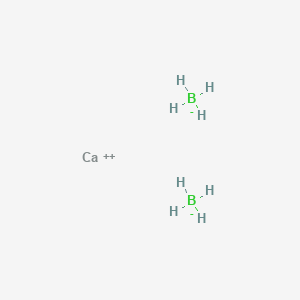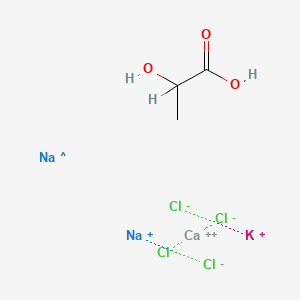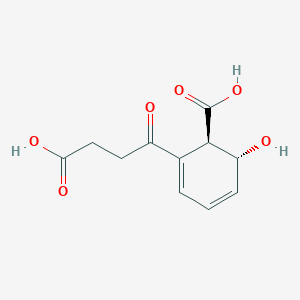
2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both carboxylic acid and hydroxy functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid typically involves the reaction of 2-arylaminonicotinic acids with succinic anhydride. This reaction occurs at room temperature in both aprotic and hydroxylated solvents, such as acetic acid . The resulting compounds are crystalline and soluble in alcohol, DMF, dioxane, and aqueous sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical processes and applications.
Scientific Research Applications
2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential applications in studying enzyme interactions and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxy and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and other proteins, potentially inhibiting or modifying their activity. These interactions can lead to various biological effects, such as antimicrobial or anticoagulant activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of 2-arylaminonicotinic acid, such as:
- 2-styryl-6-oxo-5-cyanonicotinic acid
- 2-methyl-6-phenylnicotinic acid
- 2-anisidinonicotinic acid hydrazide
Uniqueness
What sets 2-(3-carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid apart from these similar compounds is its unique combination of functional groups, which provides it with a distinct set of chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H12O6 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
(1R,6R)-2-(3-carboxypropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C11H12O6/c12-7(4-5-9(14)15)6-2-1-3-8(13)10(6)11(16)17/h1-3,8,10,13H,4-5H2,(H,14,15)(H,16,17)/t8-,10-/m1/s1 |
InChI Key |
QJYRAJSESKVEAE-PSASIEDQSA-N |
SMILES |
C1=CC(C(C(=C1)C(=O)CCC(=O)O)C(=O)O)O |
Isomeric SMILES |
C1=C[C@H]([C@@H](C(=C1)C(=O)CCC(=O)O)C(=O)O)O |
Canonical SMILES |
C1=CC(C(C(=C1)C(=O)CCC(=O)O)C(=O)O)O |
Synonyms |
2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid SHCHC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


